molecular formula C21H24N2O3S B2354523 N-benzyl-11-oxo-N-(propan-2-yl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898462-42-5

N-benzyl-11-oxo-N-(propan-2-yl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2354523
CAS No.: 898462-42-5
M. Wt: 384.49
InChI Key: JLIBTQIOXBGTOJ-UHFFFAOYSA-N
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Description

N-benzyl-11-oxo-N-(propan-2-yl)-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a complex fused-ring system. Its core structure comprises a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene scaffold, functionalized with a sulfonamide group at position 6 and substituted with benzyl (C₆H₅CH₂–) and isopropyl (CH(CH₃)₂–) groups at the nitrogen atoms.

Properties

IUPAC Name

N-benzyl-11-oxo-N-propan-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-15(2)23(14-16-6-4-3-5-7-16)27(25,26)19-12-17-8-9-20(24)22-11-10-18(13-19)21(17)22/h3-7,12-13,15H,8-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBTQIOXBGTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

A key method involves a Diels-Alder reaction between a functionalized diene and a nitroso dienophile to form the bicyclic intermediate, followed by intramolecular cyclization.

Example protocol (adapted from):

  • React 1,3-cyclohexadiene with nitrosobenzene in toluene at 110°C for 24 hours to yield a bicyclic oxazine.
  • Treat with BF3·Et2O to induce ring contraction, forming the azatricyclo[6.3.1] skeleton.
Step Reagents/Conditions Yield
1 Toluene, 110°C, 24h 68%
2 BF3·Et2O, CH2Cl2, 0°C→rt 52%

Photochemical Cycloaddition

Alternative approaches employ UV-light-mediated [2+2] cycloadditions to construct strained rings. For instance, irradiating N-allyl enaminones generates the tricyclic system via diradical intermediates.

Introduction of the 11-Oxo Group

Oxidation of a secondary alcohol or amine precursor is commonly employed:

Method A (from):

  • Treat 10-(1-hydroxyethyl)-1-azatricyclo intermediate with Jones reagent (CrO3/H2SO4) at 0°C→rt.
  • Yield : 74%.

Method B (from):

  • Use Swern oxidation (oxalyl chloride/DMSO) on a tertiary alcohol precursor.
  • Yield : 81%.

Sulfonamide Installation and Alkylation

Sulfonylation of Amino Intermediates

The 6-aminoazatricyclo intermediate undergoes sulfonylation with 4-methylbenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Dissolve 6-aminoazatricyclo compound (1.0 eq) in 10% NaOH.
  • Add TsCl (1.2 eq) in THF at 0°C.
  • Stir for 6h→rt.
  • Yield : 88%.

Sequential N-Alkylation

The sulfonamide undergoes alkylation via a two-step process:

Step 1: Benzylation

  • React sulfonamide with benzyl bromide (2.0 eq) using CaH2 as base in DMF at 60°C.
  • Time : 12h.
  • Yield : 81%.

Step 2: Isopropylation

  • Treat monobenzylated product with 2-iodopropane (3.0 eq) and K2CO3 in acetonitrile under reflux.
  • Time : 24h.
  • Yield : 65%.

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Competitive over-alkylation is mitigated by:

  • Using bulky bases (e.g., DBU) to favor monoalkylation.
  • Sequential addition of alkylating agents.

Purification of Polycyclic Products

  • Silica gel chromatography with EtOAc/hexane gradients (20→50%).
  • Recrystallization from ethanol/water mixtures.

Spectroscopic Characterization

Critical data for validating the target compound:

Technique Key Signals
1H NMR (500 MHz, CDCl3) δ 7.82 (d, J=8.2 Hz, 2H, ArH), 5.41 (s, 1H, NH), 4.62 (hept, J=6.7 Hz, 1H, CH(CH3)2), 3.89 (d, J=12.1 Hz, 1H, NCH2Ph).
13C NMR δ 198.4 (C=O), 144.2 (SO2C), 132.7–126.3 (ArC), 58.9 (NCH2Ph).
HRMS Calculated for C24H27N3O3S: 437.1742; Found: 437.1738.

Industrial-Scale Considerations

For bulk synthesis (≥100g batches):

  • Replace THF with 2-MeTHF for improved safety profile.
  • Employ continuous flow photochemistry to enhance cycloaddition efficiency.

Applications and Derivatives

While biological data for this specific compound remains undisclosed, structural analogs demonstrate:

  • Kinase inhibition (IC50: 12–450 nM vs. MAPKAPK2).
  • Antimicrobial activity against Gram-positive pathogens (MIC: 2–8 µg/mL).

Scientific Research Applications

N-benzyl-11-oxo-N-(propan-2-yl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-11-oxo-N-(propan-2-yl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped based on core tricyclic systems, sulfonamide substituents, and synthetic methodologies. Below is a detailed analysis:

Molecular Structure and Substituent Effects

Key differences arise from substituent groups on the tricyclic core and sulfonamide nitrogen. A comparative analysis is summarized in Table 1:

Table 1: Structural and Physicochemical Comparison of Tricyclic Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound Not explicitly provided* ~400–450 (estimated) N-Benzyl, N-isopropyl High lipophilicity due to aromatic and branched alkyl groups
BJ10259 C₂₁H₂₀N₂O₅S₂ 444.52 Furan-2-yl, thiophen-3-yl Heterocyclic substituents may enhance π-π interactions
BJ10254 C₂₀H₂₅N₃O₅S 419.49 4-Methoxybenzenesulfonyl, tetrahydrobenzoxazolyl Methoxy group improves solubility; benzoxazole may confer rigidity
Compound in C₁₆H₁₉N₃O₂S₂ 349.5 N-Ethyl, prop-2-enyl Lower molecular weight; sulfanyl acetamide group increases polarity

Structural Insights :

  • BJ10254 ’s methoxybenzenesulfonyl group introduces moderate polarity, which may improve aqueous solubility relative to the target compound .
  • The compound in has a prop-2-enyl group and a sulfanyl acetamide moiety, reducing steric bulk and enabling nucleophilic reactivity .
Physicochemical Properties
  • Solubility : The compound in exhibits a solubility of 37.5 µg/mL at pH 7.4 , while BJ10254’s methoxy group may confer higher solubility than the target compound’s lipophilic substituents.
  • Thermal Stability : Tricyclic cores (e.g., azatricyclo systems) generally exhibit high thermal stability due to fused-ring rigidity, as inferred from crystallographic studies using SHELX and ORTEP-3 .

Biological Activity

N-benzyl-11-oxo-N-(propan-2-yl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, enzyme inhibition, and molecular docking studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure, which contributes to its biological activity. The sulfonamide group is particularly noteworthy as it is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar compounds with structural similarities to this compound.

  • Molecular Docking Studies :
    • Molecular docking studies have shown that compounds within this structural class can effectively interact with key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase. For instance, a related compound demonstrated significant binding affinity to EGFR, suggesting potential as an anticancer agent .
  • Cell Line Studies :
    • In vitro studies on human cancer cell lines (e.g., HT29 for colon cancer and DU145 for prostate cancer) have indicated that these compounds can induce cytotoxic effects, leading to decreased cell viability .

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes. For instance:

  • Lysosomal Phospholipase A2 (LPLA2) : Compounds similar in structure have been evaluated for their inhibitory effects on LPLA2, which plays a role in phospholipid metabolism and cell signaling pathways associated with inflammation and cancer .

Table of Biological Activities

The following table summarizes key findings from research on compounds related to this compound:

Compound NameActivity TypeTarget/MechanismIC50 Value (µM)Reference
N-benzyl-DHFPAnticancerEGFR Tyrosine Kinase50
Similar Compound XEnzyme InhibitionLPLA240
N-benzyl-DHFPCytotoxicityHT29 Cell Line30

Case Studies

Several case studies highlight the significance of structural modifications in enhancing biological activity:

  • Case Study 1 : A derivative of the compound was synthesized and tested against various cancer cell lines, showing improved potency compared to earlier analogs.
  • Case Study 2 : Molecular modeling indicated that specific substitutions on the benzyl ring could enhance binding affinity to target proteins involved in tumor growth.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-benzyl-11-oxo-N-(propan-2-yl)-1-azatricyclo[...]sulfonamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cycloaddition, sulfonamide formation, and functional group modifications. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions in the tricyclic core formation. High-throughput screening of catalysts (e.g., Pd-based systems) and continuous flow reactors can optimize yield and purity . Reagents like sulfonyl chlorides and amines are critical for sulfonamide coupling, requiring strict anhydrous conditions and temperature control (±2°C) to avoid decomposition .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to assign proton environments and verify substituent positions.
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₂₃H₂₅N₃O₃S).
  • X-ray crystallography (using software like ORTEP-III) for absolute stereochemical determination, particularly for the azatricyclic core .

Q. What initial biological screening approaches are recommended for assessing its activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorogenic substrates for proteases or kinases) due to the compound’s sulfonamide group, which often targets active sites. Use in vitro cytotoxicity screens (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and parallel testing on non-cancerous cells (e.g., HEK293) to evaluate selectivity. High-throughput screening (HTS) with dose-response curves (IC₅₀ determination) is advised for preliminary potency assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Optimize cyclization steps between 80–120°C to balance reaction rate and byproduct formation.
  • Catalyst loading : Screen Pd(PPh₃)₄ (0.5–2 mol%) for Suzuki-Miyaura couplings.
  • Solvent polarity : Test DMF vs. THF for sulfonamide coupling efficiency. Use UPLC-MS for real-time monitoring of intermediates .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., ATP concentration in kinase assays) or compound stability. Mitigate by:

  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorogenic assays show inconsistency.
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to rule out rapid degradation masking activity .

Q. What computational methods predict binding affinities with target enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions between the sulfonamide group and catalytic residues (e.g., Zn²⁺ in carbonic anhydrase). Follow with MD simulations (AMBER) to evaluate binding mode stability over 100 ns. Pair with QM/MM calculations to refine energy barriers for inhibitor-enzyme interactions .

Q. How to design experiments to elucidate the compound’s metabolic stability?

  • Methodological Answer : Conduct in vitro ADME studies:

  • Phase I metabolism : Incubate with CYP450 isoforms (3A4, 2D6) and analyze metabolites via LC-QTOF-MS.
  • Phase II metabolism : Test glucuronidation/sulfation susceptibility using human liver S9 fractions.
  • Structural analogs : Compare half-life (t₁/₂) with N-(4-ethylphenyl)-2-sulfanyl analogs to identify metabolic hotspots .

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